Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
Executive Summary
In the landscape of advanced organic synthesis and materials science, 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) serves as a highly versatile, multifunctional building block. Characterized by its push-pull electronic system and a strategically positioned halogen handle, this compound is a critical intermediate in the development of pharmaceutical agents, agricultural chemicals, and complex organic frameworks (COFs)[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed to equip researchers with self-validating methodologies for utilizing this compound.
Physicochemical Profiling
Understanding the baseline physical properties of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is essential for predicting its behavior in solution and optimizing reaction conditions. The data below summarizes its core metrics[1].
| Property | Value |
| CAS Number | 107100-00-5 |
| IUPAC Name | 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine |
| Molecular Formula | C8H11BrN2 |
| Molecular Weight | 215.09 g/mol |
| Melting Point | 50 - 51 °C |
| Appearance | Slight greyish solid / powder |
| SMILES | CN(C)c1ccc(N)c(Br)c1 |
| InChIKey | RVHAMISQAPJLHG-UHFFFAOYSA-N |
| Storage Conditions | 2-8 °C, keep in dark place, inert atmosphere |
Structural and Electronic Properties: The Causality of Reactivity
The chemical behavior of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is dictated by the interplay of three functional groups on the benzene ring:
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N,N-Dimethylamino Group (Position 1): A strong electron-donating group (EDG) via resonance (+M effect), which significantly increases the electron density of the aromatic ring.
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Primary Amine (Position 4): Another strong EDG that acts synergistically with the tertiary amine, creating a highly electron-rich π -system.
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Bromine Atom (Position 3): Positioned ortho to the primary amine, the bromine atom exerts an inductive electron-withdrawing effect (-I) that slightly modulates the extreme electron density. More importantly, it provides a reactive site for oxidative addition by low-valent transition metals.
Causality of Stability: Because p-phenylenediamines are highly electron-rich, they are exceptionally prone to single-electron oxidation, forming radical cations (Wurster's blue-type intermediates) or quinone diimines upon exposure to atmospheric oxygen. The slight electron-withdrawing nature of the bromine atom marginally increases the oxidation potential compared to the non-halogenated analog, but the core remains sensitive. This structural reality dictates the strict requirement for cold storage (2-8 °C) under an inert atmosphere (Argon/Nitrogen)[3].
Synthetic Methodologies
The synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine requires careful chemoselectivity, particularly during the final reduction step.
Fig 1. Stepwise chemoselective synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine.
Protocol: Chemoselective Nitro Reduction
Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H2 ) is contraindicated for this transformation. The electron-rich nature of the resulting aniline combined with the palladium catalyst frequently leads to rapid hydrodehalogenation (cleavage of the C-Br bond). To preserve the bromine handle, a dissolving metal reduction is employed. This creates a self-validating system where the choice of reagent inherently protects the target functional group.
Step-by-Step Procedure:
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Preparation: Dissolve 3-bromo-N,N-dimethyl-4-nitroaniline (1.0 equiv) in a 4:1 mixture of Ethanol and deionized water.
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Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride ( NH4Cl , 5.0 equiv) to the solution. The NH4Cl acts as a mild proton source, preventing the excessive basicity that could stall the reaction.
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Reaction: Heat the heterogeneous mixture to reflux (approx. 80 °C) under vigorous stirring for 2 to 4 hours. Monitor completion via TLC (Hexanes/EtOAc).
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Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).
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Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 , water, and brine.
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Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The resulting slight greyish solid is 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine[1].
Applications in Drug Development & Materials Science
The dual functionality of this molecule—a primary amine for condensation/acylation and an aryl bromide for transition-metal catalysis—makes it a privileged scaffold for divergent synthesis[2].
Fig 2. Divergent reactivity pathways and downstream industrial applications.
Protocol: Suzuki-Miyaura Cross-Coupling
Rationale: The aryl bromide undergoes facile oxidative addition with Pd(0). However, the electron-rich diamine core is highly susceptible to oxidation at elevated temperatures. Therefore, strict Schlenk techniques must be employed to exclude oxygen, validating the integrity of the catalyst and the substrate simultaneously.
Step-by-Step Procedure:
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Charge a flame-dried Schlenk flask with 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).
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Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.
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Inject a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via a gas-tight syringe.
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Heat the reaction mixture to 90 °C for 12 hours under active magnetic stirring.
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Cool to room temperature, dilute with EtOAc, and perform standard aqueous workup.
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Purify the biaryl product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Handling, Stability, and Safety Protocols
Due to its biological activity and chemical reactivity, 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine must be handled with rigorous safety measures.
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Hazard Profile: The compound is classified under GHS as Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331). It also acts as a skin and eye irritant (H315, H319)[3].
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Oxidative Degradation: Exposure to ambient light and air leads to the formation of dark, insoluble polymeric tars.
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Self-Validating Storage: The material must be stored at 2-8 °C in an amber or opaque container, backfilled with Argon or Nitrogen. If the powder transitions from a "slight greyish" color to dark brown or black, this is a visual, self-validating indicator that auto-oxidation has occurred, and the batch should be recrystallized prior to use in sensitive catalytic reactions.
